6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine
Overview
Description
“6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine” is a chemical compound with the molecular formula C8H6F3N3. It has a molecular weight of 201.15 g/mol . It is categorized under the class of amines .
Synthesis Analysis
The synthesis of imidazole compounds, including “6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine”, involves various synthetic routes. One of the common methods is the Van Leusen Imidazole Synthesis, which is a three-component reaction . Another efficient synthesis method involves the use of 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole compounds, including “6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine”, show a broad range of chemical reactions. They are key components to functional molecules that are used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are crucial in these reactions .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Non-linear Optical Materials
- Synthesis and Characterization for Non-linear Optical Devices : 1-(2,4-difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole and similar molecules, including those with trifluoromethyl groups, have been studied for their potential in non-linear optical (NLO) applications. These molecules exhibit significant molecular hyperpolarizabilities, making them promising candidates for various NLO devices (Manikandan, Perumal, & Jayamoorthy, 2019).
Synthesis and Characterization
- Structural Analysis : The structure of N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine, a compound related to 6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine, has been studied, providing insights into its molecular conformation and hydrogen bonding potential (Eryigit & Kendi, 1998).
Organic Synthesis
- Aminocarbonylation-Heterocyclization Approach : A novel synthesis method for 1H-benzo[d]imidazo[1,2-a]imidazoles, involving oxidative aminocarbonylation of N-substituted-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines, demonstrates the versatility of these compounds in organic synthesis (Veltri et al., 2018).
Pharmacological Screening
- Synthesis for Antibacterial and Anti-inflammatory Activity : Fluorinated benzimidazole derivatives, including those with trifluoromethyl groups, have been synthesized and screened for antimicrobial and antiinflammatory activities, highlighting their potential in pharmacological research (Binoy et al., 2021).
Dual Receptor Antagonists
- Synthesis of Dual Receptor Antagonists : Research on tertiary amine-bearing N-alkylated benzo[d]imidazol-2(3H)-ones, including those with trifluoromethyl substituents, has revealed their potential as potent dual serotonin receptor ligands, useful in neuropharmacology (Deau et al., 2015).
Molecular Interactions
- π-Hole···π Interactions in Ligands : The study of π-hole···π noncovalent bonding in compounds including 1H-benzimidazol-2-amines, explores their role in conformational stabilization of ligands, significant for understanding molecular interactions (Mikherdov et al., 2018).
Antimicrobial Activity
- Antimicrobial Activity of Imidazolyl Schiff Bases : The synthesis and biological evaluation of various imidazolyl Schiff bases, including those derived from benzimidazoles, have been studied for their potential as antimicrobial agents (Rekha et al., 2019).
Battery-Type Electrode Materials
- Metal-Organic Frameworks (MOFs) for Charge Storage : Research into Mn-based MOFs, involving bifunctional N-donor linkers like benzo[d]imidazol-2-amines, shows promising applications in battery-type electrode materials, offering insights into novel energy storage technologies (Wang et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(trifluoromethyl)-1H-benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIJAMRTNUPVAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469915 | |
Record name | 6-(Trifluoromethyl)-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine | |
CAS RN |
10057-46-2 | |
Record name | 6-(Trifluoromethyl)-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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